molecular formula C44H30Cl3FeN4 B579580 Iron(III) meso-tetraphenylporphine chloride CAS No. 16456-81-8

Iron(III) meso-tetraphenylporphine chloride

Cat. No.: B579580
CAS No.: 16456-81-8
M. Wt: 776.947
InChI Key: QDTNPIPZGCOFPA-UHFFFAOYSA-K
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Description

Iron(III) meso-tetraphenylporphine chloride, also known as this compound, is a coordination complex of iron with a porphyrin ligand. This compound is notable for its role in various catalytic and sensing applications due to its unique chemical properties.

Scientific Research Applications

Iron(III) meso-tetraphenylporphine chloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride, also known as MFCD00012152, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly in silylation reactions .

Mode of Action

As a catalyst, MFCD00012152 facilitates the conversion of reactants to products without being consumed in the process. It does this by lowering the activation energy of the reaction, enabling the reaction to proceed more efficiently . The exact mechanism of interaction with its targets can vary depending on the specific reaction.

Biochemical Pathways

The specific biochemical pathways affected by MFCD00012152 depend on the reaction it is catalyzing. In silylation reactions, for example, it facilitates the addition of silyl groups to other molecules . The downstream effects of these reactions can vary widely, depending on the nature of the reactants and the context in which the reaction is taking place.

Pharmacokinetics

Instead, it remains in the reaction environment where it continues to facilitate the reaction .

Result of Action

The result of MFCD00012152’s action is the efficient conversion of reactants to products in the reactions it catalyzes. In silylation reactions, for example, it enables the addition of silyl groups to other molecules .

Safety and Hazards

The compound may have an irritating effect on the skin and eyes, and should be rinsed with plenty of water immediately after contact. Protective glasses and gloves should be worn during operation to avoid inhalation of dust or gas .

Biochemical Analysis

Biochemical Properties

It has been used in carbon nanopowder-based sensors for the ultrasensitive assay of biomarkers in whole blood . This suggests that it may interact with certain biomolecules in a way that allows it to function as a sensor.

Molecular Mechanism

It is known to be involved in the formation of J-aggregates in a molecular crowding environment simulated by dextran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron(III) meso-tetraphenylporphine chloride typically involves the reaction of 5,10,15,20-tetraphenylporphyrin with an iron(III) salt, such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform (CHCl3) under reflux conditions. The product can be purified by recrystallization from a mixture of chloroform and methanol (MeOH), yielding dark blue crystals .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Iron(III) meso-tetraphenylporphine chloride undergoes various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized, changing its oxidation state.

    Reduction: The iron center can also be reduced, often involving electron transfer reactions.

    Substitution: Ligands around the iron center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions may produce lower oxidation state complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iron(III) meso-tetraphenylporphine chloride is unique due to its specific coordination environment and the resulting chemical properties. Its ability to undergo various redox reactions and its effectiveness as a catalyst in different chemical processes make it distinct from other similar compounds.

Properties

IUPAC Name

iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4.3ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45-46H;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTNPIPZGCOFPA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30Cl3FeN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936958
Record name Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16456-81-8
Record name Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,10,15,20-tetraphenyl-21H,23H-porphine iron(III) chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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